REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:24]=[C:25]([CH3:36])[C:26]=1[N:27]1[CH:31]=[C:30]([C:32]([F:35])([F:34])[F:33])[CH:29]=[N:28]1)[O:5][C@H:6]([C:10]1[CH:23]=[CH:22][C:13]([C:14]([NH:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[O:15])=[CH:12][CH:11]=1)[CH2:7][CH2:8][CH3:9].CC1C=C(C=C(C)C=1N1C=C(C(F)(F)F)C=N1)O[C@@H](C1C=CC(C(NCCC(O)=O)=O)=CC=1)CCC.C1(C(NC2C=NC(N3C=C(C(F)(F)F)N=C3)=CC=2)C2C=CC(C(NCCC(O)=O)=O)=CC=2)CCCC1.C1([C@@H](NC2C=NC(N3C=C(C(F)(F)F)N=C3)=CC=2)C2C=CC(C(NCCC(O)=O)=O)=CC=2)CCCC1.C1([C@H](NC2C=NC(N3C=C(C(F)(F)F)N=C3)=CC=2)C2C=CC(C(NCCC(O)=O)=O)=CC=2)CCCC1>>[CH3:1][C:2]1[CH:3]=[C:4]([CH:24]=[C:25]([CH3:36])[C:26]=1[N:27]1[CH:31]=[C:30]([C:32]([F:34])([F:33])[F:35])[CH:29]=[N:28]1)[O:5][CH:6]([C:10]1[CH:11]=[CH:12][C:13]([C:14]([NH:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[O:15])=[CH:22][CH:23]=1)[CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(O[C@@H](CCC)C2=CC=C(C(=O)NCCC(=O)O)C=C2)C=C(C1N1N=CC(=C1)C(F)(F)F)C
|
Name
|
(R)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(O[C@H](CCC)C2=CC=C(C(=O)NCCC(=O)O)C=C2)C=C(C1N1N=CC(=C1)C(F)(F)F)C
|
Name
|
(+/−)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(C1=CC=C(C(=O)NCCC(=O)O)C=C1)NC=1C=NC(=CC1)N1C=NC(=C1)C(F)(F)F
|
Name
|
(R)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)[C@H](C1=CC=C(C(=O)NCCC(=O)O)C=C1)NC=1C=NC(=CC1)N1C=NC(=C1)C(F)(F)F
|
Name
|
(S)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)[C@@H](C1=CC=C(C(=O)NCCC(=O)O)C=C1)NC=1C=NC(=CC1)N1C=NC(=C1)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(OC(CCC)C2=CC=C(C(=O)NCCC(=O)O)C=C2)C=C(C1N1N=CC(=C1)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:24]=[C:25]([CH3:36])[C:26]=1[N:27]1[CH:31]=[C:30]([C:32]([F:35])([F:34])[F:33])[CH:29]=[N:28]1)[O:5][C@H:6]([C:10]1[CH:23]=[CH:22][C:13]([C:14]([NH:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[O:15])=[CH:12][CH:11]=1)[CH2:7][CH2:8][CH3:9].CC1C=C(C=C(C)C=1N1C=C(C(F)(F)F)C=N1)O[C@@H](C1C=CC(C(NCCC(O)=O)=O)=CC=1)CCC.C1(C(NC2C=NC(N3C=C(C(F)(F)F)N=C3)=CC=2)C2C=CC(C(NCCC(O)=O)=O)=CC=2)CCCC1.C1([C@@H](NC2C=NC(N3C=C(C(F)(F)F)N=C3)=CC=2)C2C=CC(C(NCCC(O)=O)=O)=CC=2)CCCC1.C1([C@H](NC2C=NC(N3C=C(C(F)(F)F)N=C3)=CC=2)C2C=CC(C(NCCC(O)=O)=O)=CC=2)CCCC1>>[CH3:1][C:2]1[CH:3]=[C:4]([CH:24]=[C:25]([CH3:36])[C:26]=1[N:27]1[CH:31]=[C:30]([C:32]([F:34])([F:33])[F:35])[CH:29]=[N:28]1)[O:5][CH:6]([C:10]1[CH:11]=[CH:12][C:13]([C:14]([NH:16][CH2:17][CH2:18][C:19]([OH:21])=[O:20])=[O:15])=[CH:22][CH:23]=1)[CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(O[C@@H](CCC)C2=CC=C(C(=O)NCCC(=O)O)C=C2)C=C(C1N1N=CC(=C1)C(F)(F)F)C
|
Name
|
(R)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(O[C@H](CCC)C2=CC=C(C(=O)NCCC(=O)O)C=C2)C=C(C1N1N=CC(=C1)C(F)(F)F)C
|
Name
|
(+/−)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C(C1=CC=C(C(=O)NCCC(=O)O)C=C1)NC=1C=NC(=CC1)N1C=NC(=C1)C(F)(F)F
|
Name
|
(R)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)[C@H](C1=CC=C(C(=O)NCCC(=O)O)C=C1)NC=1C=NC(=CC1)N1C=NC(=C1)C(F)(F)F
|
Name
|
(S)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)[C@@H](C1=CC=C(C(=O)NCCC(=O)O)C=C1)NC=1C=NC(=CC1)N1C=NC(=C1)C(F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(OC(CCC)C2=CC=C(C(=O)NCCC(=O)O)C=C2)C=C(C1N1N=CC(=C1)C(F)(F)F)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |